TRPC6 Inhibition: Larixol vs. Larixyl Acetate
Larixol exhibits negligible TRPC6 channel inhibitory activity compared to its acetylated derivative larixyl acetate. In recombinant TRPC6 channel assays, larixyl acetate demonstrates potent inhibition with an IC50 range of 0.1–0.6 μM, whereas larixol shows no meaningful blockade at comparable concentrations [1]. Additionally, larixol-derived TRPC6 modulators such as larixyl carbamate (LC) achieve approximately 30-fold selectivity for TRPC6 over TRPC3 channels and 5-fold selectivity over TRPC7 channels [2]. The parent compound larixol lacks this TRPC6-directed pharmacological profile, establishing a clear functional dichotomy between the alcohol and its acetate ester.
Larixyl acetate: IC50 = 0.1–0.6 μM (recombinant TRPC6).
LC derivative: ~30-fold TRPC6/TRPC3 selectivity.
| Evidence Dimension | TRPC6 channel inhibitory activity |
|---|---|
| Target Compound Data | Larixol: No significant TRPC6 inhibition detected; lacks TRPC6-blocking activity |
| Comparator Or Baseline | Larixyl acetate: IC50 = 0.1–0.6 μM (recombinant TRPC6); LC derivative: 30-fold TRPC6/TRPC3 selectivity |
| Quantified Difference | Functional dichotomy — larixol shows no measurable TRPC6 inhibition at concentrations where larixyl acetate achieves sub-micromolar IC50 |
| Conditions | Recombinant TRPC6 channels; Ca²⁺ entry and ionic current measurements through DAG- or receptor-activated channels |
Why This Matters
Procurement of larixol for TRPC6 channel research would yield negative results; researchers requiring TRPC6 inhibition must specifically select larixyl acetate or larixol-derived synthetic modulators rather than the parent compound.
- [1] Urban N, Wang L, Kwiek S, Rademann J, Schaefer M. Identification and validation of larixyl acetate as a potent TRPC6 inhibitor. Molecular Pharmacology. 2016;89(1):197-213. View Source
- [2] Hentschel A, et al. Synthesis and characterization of larixol-derived TRPC6 inhibitors with selectivity for FSGS-related mutants. British Journal of Pharmacology. DOI: 10.1111/bph.13952 View Source
